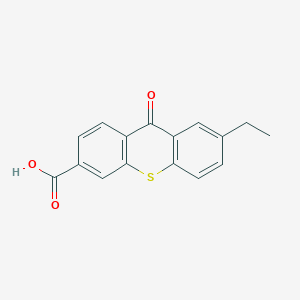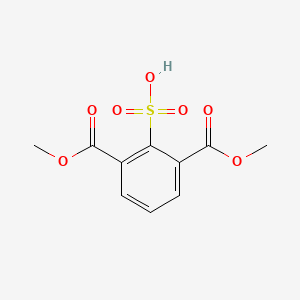
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid is an organic compound with the molecular formula C10H10O7S It is a derivative of benzenesulfonic acid, featuring two methoxycarbonyl groups at the 2 and 6 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid typically involves the sulfonation of dimethyl terephthalate. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group onto the benzene ring. The reaction conditions usually require controlled temperatures to ensure the selective introduction of the sulfonic acid group without affecting the methoxycarbonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Applications De Recherche Scientifique
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The methoxycarbonyl groups can undergo hydrolysis to form carboxylic acids, which can further react with other molecules. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Lacks the methoxycarbonyl groups, making it less versatile in certain reactions.
Dimethyl terephthalate: Lacks the sulfonic acid group, limiting its reactivity in acid-catalyzed reactions.
p-Toluenesulfonic acid: Contains a methyl group instead of methoxycarbonyl groups, affecting its solubility and reactivity.
Uniqueness
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid is unique due to the presence of both methoxycarbonyl and sulfonic acid groups. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds. Its dual functionality makes it a valuable reagent in both academic research and industrial applications.
Propriétés
Numéro CAS |
50975-82-1 |
|---|---|
Formule moléculaire |
C10H10O7S |
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
2,6-bis(methoxycarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C10H10O7S/c1-16-9(11)6-4-3-5-7(10(12)17-2)8(6)18(13,14)15/h3-5H,1-2H3,(H,13,14,15) |
Clé InChI |
QOVUSIZUVWPIAP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



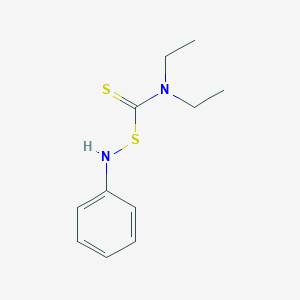
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
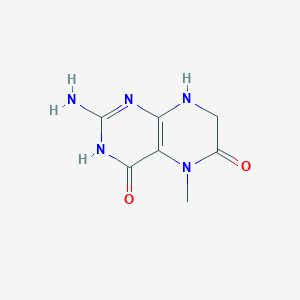
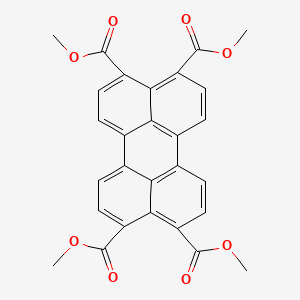
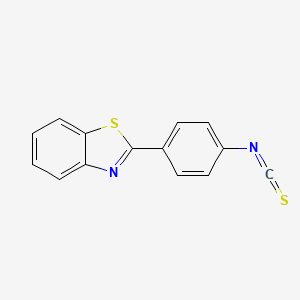
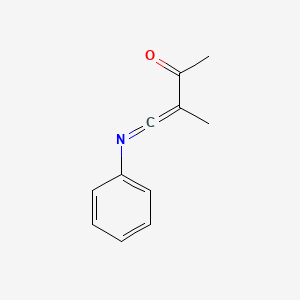
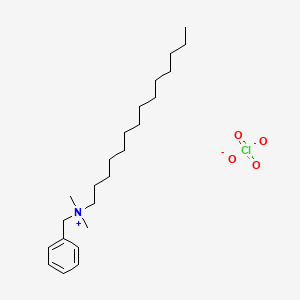

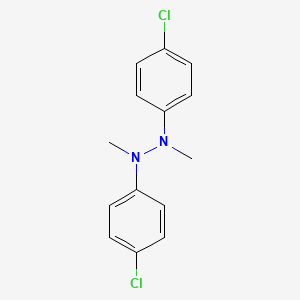
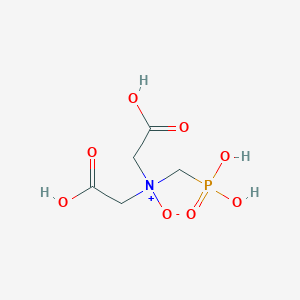
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
